molecular formula C14H9ClN2S B6266722 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine CAS No. 1155152-85-4

4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine

Cat. No.: B6266722
CAS No.: 1155152-85-4
M. Wt: 272.8
InChI Key:
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Description

4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chlorine atom at the 4-position, a phenyl group at the 6-position, and a thiophene ring at the 2-position.

Chemical Reactions Analysis

Types of Reactions: 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Products include various substituted pyrimidines depending on the nucleophile used.

    Oxidation Reactions: Products include sulfoxides and sulfones.

    Reduction Reactions: Products include dihydrothiophenes.

Mechanism of Action

The mechanism of action of 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Uniqueness: 4-chloro-6-phenyl-2-(thiophen-2-yl)pyrimidine is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

1155152-85-4

Molecular Formula

C14H9ClN2S

Molecular Weight

272.8

Purity

95

Origin of Product

United States

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